Product packaging for 4-Bromo-6-fluoro-2-iodo-1H-indole(Cat. No.:)

4-Bromo-6-fluoro-2-iodo-1H-indole

Cat. No.: B14889207
M. Wt: 339.93 g/mol
InChI Key: WMUHRURBAGICBO-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-iodo-1H-indole is a high-value, multi-halogenated molecular scaffold designed for advanced pharmaceutical research and development. The indole core is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . This compound is specifically engineered for use in cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions), where the bromo and iodo substituents act as orthogonal reactive sites for sequential functionalization, enabling the rapid synthesis of complex compound libraries. Indole derivatives are central to the design of drugs targeting a wide array of diseases, including cancer, infections, and neurological disorders . Research on related benzofuran-3-yl-(indol-3-yl)maleimides has demonstrated their potential as potent inhibitors of kinases like GSK-3β, with applications in oncology . The specific halogen pattern on this indole ring system may be leveraged to optimize potency, selectivity, and pharmacokinetic properties in lead optimization campaigns. Research Applications: • Medicinal Chemistry & Lead Optimization • Kinase Inhibitor Development • Pharmaceutical Intermediate • Construction of Compound Libraries for Screening Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFIN B14889207 4-Bromo-6-fluoro-2-iodo-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFIN

Molecular Weight

339.93 g/mol

IUPAC Name

4-bromo-6-fluoro-2-iodo-1H-indole

InChI

InChI=1S/C8H4BrFIN/c9-6-1-4(10)2-7-5(6)3-8(11)12-7/h1-3,12H

InChI Key

WMUHRURBAGICBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)I)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoro 2 Iodo 1h Indole and Its Precursors

Retrosynthetic Analysis of 4-Bromo-6-fluoro-2-iodo-1H-indole

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections and precursor molecules. The most logical approach involves the sequential introduction of the halogen atoms onto a pre-formed indole (B1671886) ring or the construction of the indole ring from appropriately halogenated precursors.

Primary Disconnections:

C-I Bond: The iodine at the C2 position can be introduced in the final step via electrophilic iodination of a 4-bromo-6-fluoro-1H-indole precursor. This is a common and often high-yielding reaction.

Indole Ring Formation: The core indole scaffold can be disconnected using established indole syntheses. This leads to precursors such as a halogenated phenylhydrazine (B124118) and a suitable carbonyl compound (Fischer indole synthesis), a halogenated o-nitrotoluene derivative (Leimgruber-Batcho or Reissert indole synthesis), or other specialized starting materials.

C-Br and C-F Bonds: The bromo and fluoro substituents on the benzene (B151609) ring can be incorporated into the starting aniline (B41778) or toluene (B28343) derivative prior to indole ring formation. This approach often provides better control over regioselectivity.

Key Precursors:

Based on this analysis, key precursors for the synthesis of this compound could include:

4-Bromo-6-fluoro-1H-indole

(4-Bromo-6-fluoro-phenyl)hydrazine

1-Bromo-3-fluoro-5-nitrotoluene

2-Bromo-4-fluoroaniline

Adaptations of Classical Indole Synthesis Approaches for Polyhalogenated Systems

Several classical indole synthesis methods can be adapted for the preparation of polyhalogenated indoles. However, the presence of multiple halogen substituents can significantly influence the reactivity of the starting materials and intermediates, often requiring modified reaction conditions.

Modified Fischer Indole Synthesis for Halogenated Anilines

The Fischer indole synthesis, a reaction between a phenylhydrazine and a carbonyl compound under acidic conditions, is a versatile method for indole formation. wikipedia.org For the synthesis of 4-bromo-6-fluoro-1H-indole, (4-bromo-6-fluorophenyl)hydrazine would be the key starting material.

The presence of electron-withdrawing halogen atoms on the phenylhydrazine ring can decrease its nucleophilicity, potentially slowing down the initial condensation with the carbonyl compound and the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. To overcome this, stronger acid catalysts or higher reaction temperatures may be necessary. Common catalysts include Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride. wikipedia.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides with hydrazones, offering an alternative route. wikipedia.org

Leimgruber-Batcho Indole Synthesis and its Variants

The Leimgruber-Batcho indole synthesis provides a popular alternative to the Fischer method, particularly because the required o-nitrotoluene precursors are often readily available. wikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.orgyoutube.com

For the synthesis of a 4-bromo-6-fluoro-1H-indole, the starting material would be 1-bromo-3-fluoro-2-methyl-5-nitrobenzene. The initial step involves reaction with a formamide (B127407) acetal, like N,N-dimethylformamide dimethyl acetal, to form a push-pull enamine. wikipedia.org The subsequent reductive cyclization of the nitro group can be achieved using various reducing agents, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The mild conditions and often high yields make this a favorable approach for synthesizing highly functionalized indoles. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

Reissert Indole Synthesis for Substituted Indole-2-carboxylic Acids

The Reissert indole synthesis is another valuable method that starts from an o-nitrotoluene. wikipedia.org This reaction involves the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to the desired indole. wikipedia.org

In the context of this compound, a 4-bromo-6-fluoro-2-nitrotoluene would be the starting point. The initial condensation is typically carried out in the presence of a strong base like potassium ethoxide. wikipedia.org The subsequent reductive cyclization is often performed using zinc in acetic acid. wikipedia.orgyoutube.com This method is particularly useful for introducing substituents at the 2-position of the indole ring.

Other Cyclization Strategies Employing Halogenated Starting Materials

Beyond the classical named reactions, other cyclization strategies can be employed for the synthesis of polyhalogenated indoles. Halogen-induced cyclizations, for instance, utilize the electrophilicity of halogens to trigger ring formation under mild conditions. mdpi.com These methods can offer excellent control over regioselectivity.

Another approach involves the palladium-catalyzed reaction between a disubstituted alkyne and an o-halogenated aniline, known as the Larock cyclization, which can be a powerful tool for constructing complex indole structures. nih.gov

Regioselective Halogenation and Functionalization Strategies for Indole Scaffolds

The introduction of halogens onto a pre-existing indole scaffold requires careful control of regioselectivity. The electronic properties of the indole ring and any existing substituents play a crucial role in directing the position of halogenation.

For the synthesis of this compound, a plausible strategy would be the iodination of a 4-bromo-6-fluoro-1H-indole precursor. The C2 position of indole is generally susceptible to electrophilic attack, especially when the nitrogen is unprotected or protected with an electron-donating group. However, the presence of an electron-withdrawing group on the nitrogen can direct halogenation to the C3 position. researchgate.netorganic-chemistry.org

Various iodinating agents can be used, such as iodine in the presence of a base or N-iodosuccinimide (NIS). The choice of solvent and reaction conditions can also influence the outcome of the halogenation. For instance, the use of oxone-halide systems has been reported as an environmentally friendly method for the regioselective halogenation of indoles. organic-chemistry.org

Furthermore, enzymatic halogenation offers a green and highly selective alternative to traditional chemical methods. frontiersin.org Halogenase enzymes can catalyze the halogenation of indoles at specific positions with high precision. frontiersin.org

Once the 4-bromo-6-fluoro-1H-indole is obtained, the final iodination step at the C2 position can be accomplished. A variety of methods exist for the direct C2-iodination of indoles, including treatment with iodine and a suitable oxidant or using NIS under controlled conditions.

Direct C-H Halogenation Approaches for Indole Ring Systems

Direct C-H halogenation is a powerful and atom-economical strategy for the synthesis of halogenated indoles, avoiding the need for pre-functionalized starting materials. These methods typically involve the reaction of an indole substrate with a halogen source in the presence of a catalyst or an oxidant. The regioselectivity of the halogenation (C2 vs. C3) is a critical aspect and is often influenced by the electronic properties of the substituent on the indole nitrogen. researchgate.net

For instance, an electron-withdrawing group on the nitrogen atom can direct chlorination and bromination to the C2 position when using a stoichiometric amount of a halide salt with an oxidant like oxone. researchgate.net Conversely, C3 halogenation can often be achieved selectively regardless of the nature of the nitrogen protecting group. researchgate.net Transition-metal-free approaches using simple and readily available halide salts (e.g., TBAB for bromination, KI for iodination) have been developed, offering a practical and environmentally benign protocol for producing 3-haloindoles with high regioselectivity. acs.org

Electrochemical methods have also emerged as a green alternative for the regioselective C–H halogenation of indole derivatives. These strategies can provide access to a variety of 3-iodo-, 3-bromo-, and 3-chloroindoles under mild conditions, using inexpensive halide salts as the sole reagent without the need for additional supporting electrolytes. acs.org

Halogenation MethodPositionReagentsKey Features
Oxone-Halide SystemC2Indole with N-EWG, NaX (X=Cl, Br), OxoneMild, selective for N-EWG indoles. researchgate.net
Oxone-Halide SystemC3Indole, NaX (X=Cl, Br), OxoneIndependent of N-protecting group. researchgate.net
Transition-Metal-FreeC3Indole, TBAB or KIHigh regioselectivity, mild conditions. acs.org
ElectrochemicalC3Indole, (Pseudo)halide saltsMild, oxidant-free, high atom economy. acs.org

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching with Halogen Sources

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings, including the benzene portion of the indole nucleus. nih.gov This method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. nih.govchemicalbook.com The resulting aryllithium intermediate can then be trapped by an electrophile, such as a halogen source, to introduce a halogen atom with high regioselectivity. nih.govresearchgate.net

In the context of indole synthesis, a DMG can be placed on the nitrogen atom or at another position on the ring. For example, N-substituted indoles with groups like amides or phosphinoyls can direct metalation to the C7 position. guidechem.com A sequential process involving C2-metalation and silylation, followed by C7-metalation and electrophilic quench, can provide access to C7-substituted indoles. guidechem.com This approach is particularly useful for introducing substituents onto the benzenoid ring, a task that is often challenging with classical electrophilic substitution methods which favor the pyrrole (B145914) ring. acs.orgyoutube.com The choice of the DMG is crucial, as it must be able to direct the lithiation effectively and ideally be easy to introduce and remove or convert to another functional group. chemicalbook.com

Directing Group (DMG)Position of MetalationSubsequent ReactionReference
N-AmideC7 (after C2-silylation)Quenching with electrophiles (e.g., I₂) guidechem.com
N-PhosphinoylC7Quenching with electrophiles guidechem.com
Tertiary AmineOrtho to DMGElectrophilic aromatic substitution nih.gov
O-Aryl CarbamateOrtho to DMGAnionic-Fries rearrangement or quenching kci.go.kr

Halogen Exchange Reactions (e.g., Finkelstein-type Transformations)

The Finkelstein reaction is a classic nucleophilic substitution (SN2) reaction that involves the exchange of one halogen atom for another. organic-chemistry.org The archetypal Finkelstein reaction converts an alkyl chloride or bromide into an alkyl iodide using a solution of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. organic-chemistry.orgsigmaaldrich.com

While the classic Finkelstein reaction is typically applied to alkyl halides, an analogous transformation for aryl halides, known as the aromatic Finkelstein reaction, has been developed. organic-chemistry.org Aromatic chlorides and bromides are generally unreactive towards iodide substitution but can undergo this exchange when catalyzed by systems such as copper(I) iodide in combination with diamine ligands, or with nickel bromide and tri-n-butylphosphine. organic-chemistry.orgrsc.org This reaction is particularly valuable for synthesizing aryl iodides from more readily available aryl bromides or chlorides. In the context of synthesizing this compound, a Finkelstein-type reaction could potentially be employed in a late stage of the synthesis to convert a 2-bromo or 2-chloro analogue into the final 2-iodo product, although direct iodination is often more common for indoles.

Reaction TypeSubstrateReagentsCatalyst
Classic FinkelsteinAlkyl chloride/bromideNaI in AcetoneNone
Aromatic FinkelsteinAryl chloride/bromideSource of IodideCopper(I) iodide/diamine or Nickel bromide/phosphine (B1218219)

Palladium-Catalyzed and Other Transition Metal-Mediated Routes to this compound

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds like indoles. researchgate.netyoutube.com Palladium, copper, and other metals are frequently used to mediate a variety of bond-forming reactions, enabling the construction and functionalization of the indole core under mild and selective conditions. commonorganicchemistry.comgoogle.com

Sonogashira Cross-Coupling in Halogenated Indole Synthesis

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon bond. nih.gov It is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance. nih.gov

In the synthesis of indoles, the Sonogashira coupling is frequently used to construct precursors for subsequent cyclization reactions. For example, an ortho-iodoaniline can be coupled with a terminal alkyne to form a 2-alkynylaniline derivative. nih.govresearchgate.net This intermediate can then undergo a cyclization reaction to form the indole ring. nih.gov This strategy allows for the modular synthesis of variously substituted indoles. For instance, a one-pot, three-component reaction can be devised where an N,N-dialkyl-2-iodoaniline is first coupled with a terminal alkyne under Sonogashira conditions, followed by a palladium-catalyzed cyclization to generate the indole product. The regioselectivity of Sonogashira couplings on polyhalogenated substrates can be controlled, allowing for the selective reaction at the most reactive C-X bond (typically C-I > C-Br > C-Cl).

ReactionSubstratesCatalyst SystemProduct
Indole Synthesiso-Iodoaniline, Terminal AlkynePd(0), Cu(I), Amine Base2-Substituted Indole (after cyclization)
Polyhalogenated CouplingDihaloarene, Terminal AlkynePd(0), Cu(I), Amine BaseMono-alkynylated arene

Buchwald-Hartwig Amination for Indole Ring Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This reaction has become a premier method for synthesizing aryl amines due to its wide substrate scope and functional group tolerance, largely replacing harsher, classical methods.

In indole synthesis, the Buchwald-Hartwig amination can be applied in several ways. It is a key method for the N-arylation of the indole ring itself. More fundamentally, it can be used to construct the indole core. A common strategy involves the intramolecular cyclization of a suitable precursor, such as an o-halo-N-alkenylaniline, where the C-N bond formation closes the pyrrole ring. The development of increasingly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has expanded the reaction's utility to include a vast range of amine and aryl halide coupling partners under progressively milder conditions. This allows for the synthesis of complex indoles that might be inaccessible through other routes.

Catalyst GenerationLigand TypeSubstrate ScopeKey Advantage
First GenerationMonodentate Phosphines (e.g., P(o-tolyl)₃)Limited, mainly secondary aminesInitial breakthrough
Second GenerationBidentate Phosphines (e.g., BINAP, DPPF)Extended to primary aminesHigher rates and yields
Third GenerationSterically Hindered Ligands (e.g., tBuXphos)Virtually any amine, unreactive chloridesHigh activity, broad scope

Copper-Mediated C-H Functionalization Strategies

Copper catalysis offers a cost-effective and powerful alternative to palladium for many C-H functionalization reactions. commonorganicchemistry.com Copper-mediated strategies have been successfully applied to the direct functionalization of the indole ring, providing access to a range of substituted derivatives. commonorganicchemistry.com

One notable application is the copper-mediated bromoamination of N-alkyl indoles. This reaction uses oxime esters as the nitrogen source and proceeds regioselectively to yield 2-amino-3-bromoindole derivatives under relatively mild conditions. nih.gov Copper catalysis is also employed in Ullmann-type couplings to construct C-N bonds, which can be followed by an intramolecular cross-dehydrogenative coupling to form the indole scaffold. commonorganicchemistry.com These methods highlight the versatility of copper in promoting transformations that are central to the synthesis and diversification of indole-based compounds. The development of these strategies continues to provide more sustainable and efficient routes to valuable heterocyclic structures.

Multicomponent Reaction Sequences for the Construction of this compound Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have become powerful tools for rapidly building molecular complexity. arkat-usa.orgnih.gov They offer significant advantages in drug discovery and materials science for creating libraries of structurally diverse compounds. arkat-usa.org While a direct MCR for this compound is not explicitly reported, several MCRs can be adapted to synthesize its polysubstituted analogs, which can then be further functionalized.

Key MCRs applicable to the synthesis of indole frameworks include:

Ugi and Ugi-Azide Reactions: The Ugi reaction, based on the reactivity of isocyanides, is a versatile MCR. arkat-usa.org An Ugi-azide multicomponent reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) can produce complex indole derivatives. nih.gov By choosing appropriately substituted starting materials (e.g., a 4-bromo-6-fluoro-substituted aniline derivative as the precursor to the indole core), this method can be used to assemble analogs.

Mannich-Type Reactions: The Mannich reaction, which involves the aminoalkylation of an acidic proton located at the C-3 position of an indole, is a classic MCR. arkat-usa.orgresearchgate.net This reaction can introduce a variety of substituents, and its use in generating indole-2,3-quinodimethanes for subsequent Diels-Alder reactions further expands its utility in building complex fused-ring systems. arkat-usa.org

Indole-Based MCRs for Fused Heterocycles: Recent developments have shown that indoles can participate in MCRs to form fused seven-membered heterocycles like oxadiazepines and thiadiazepines. nih.gov These reactions proceed through the rapid assembly of an indole, formaldehyde, and an amino hydrochloride, showcasing a modular approach to complex scaffolds. nih.gov

The strategic selection of starting materials is critical for synthesizing analogs of this compound. For instance, employing an aniline precursor with the required bromo and fluoro substituents in an Ugi or a Fischer indole-based MCR could establish the core 4-bromo-6-fluoro-indole structure. rsc.orgrsc.org Subsequent functionalization would then be required to introduce the iodo group at the C-2 position.

Table 1: Overview of Multicomponent Reactions for Indole Analog Synthesis
Multicomponent ReactionKey ReactantsResulting Structure TypePotential Application for AnalogsReference
Ugi-Azide ReactionIndole, Isocyanide, Aldehyde, TMSN₃Complex Tetrazole-containing IndolesRapid assembly of highly functionalized indole cores. nih.gov
Mannich ReactionIndole, Aldehyde, Amine3-Aminoalkylindoles (Gramines)Introduction of a functional handle at the C-3 position. arkat-usa.org
Fischer Indolisation/N-AlkylationAryl Hydrazine, Ketone, Alkyl Halide1,2,3-Trisubstituted IndolesEfficient one-pot assembly of the core indole ring with substitution. rsc.org
Indole-Fused Heterocycle SynthesisIndole, Formaldehyde, Amino HydrochlorideIndole-fused OxadiazepinesModular construction of complex, fused heterocyclic systems. nih.gov

One-Pot Synthetic Protocols for Enhanced Efficiency

Tandem Fischer Indolisation-N-Alkylation: A rapid (under 30 minutes) one-pot, three-component protocol has been developed for synthesizing 1,2,3-trisubstituted indoles. rsc.org This method combines the classic Fischer indole synthesis (from an aryl hydrazine and a ketone) with a subsequent N-alkylation step, providing a straightforward route to densely functionalized indoles from readily available starting materials. rsc.org

Cascade Reactions of para-Quinone Methides: A facile one-pot synthesis of 2,3-disubstituted indoles has been achieved through the alkylation of ortho-tosylaminophenyl-substituted para-quinone methides. nih.gov This is followed by an intramolecular 1,6-conjugate addition and an oxidation sequence, demonstrating a cascade reaction that efficiently builds the indole framework in high yields. nih.gov

Reductive Heterocyclization: The synthesis of indoles from o,β-dinitrostyrenes can be achieved in one pot using an indium/acetic acid-mediated reductive heterocyclization. researchgate.net This method provides a direct route to the indole core from nitroaromatic precursors.

Copper-Catalyzed Arylation and Cyclization: Indolo[2,3-b]indoles can be synthesized in a one-pot procedure from 2-(substituted-amino)aryl(mesityl)iodonium salts and indole derivatives. chemistryviews.org The process involves a copper-catalyzed arylation followed by an intramolecular cyclization, showcasing the power of transition-metal catalysis in one-pot sequences. chemistryviews.org

These one-pot methods offer a significant improvement in efficiency for synthesizing the core indole structure. To produce this compound, one could envision a one-pot sequence starting with a suitably substituted aniline or hydrazine derivative to form the 4-bromo-6-fluoro-1H-indole core, followed by an in-situ iodination step.

Strategic Application of Protecting Groups for Regioselective Synthesis

The regioselective synthesis of polysubstituted indoles like this compound is a formidable task, as the indole ring has multiple reactive sites (primarily C3, C2, and N1). thieme-connect.comacs.org The strategic use of protecting groups, particularly on the indole nitrogen, is essential to direct subsequent functionalization steps to the desired positions and to prevent unwanted side reactions. uri.edu

The choice of the N-protecting group is critical as it can influence the electronic properties and steric environment of the indole ring. researchgate.netnih.gov An ideal protecting group should be easy to introduce, stable under the conditions of subsequent reactions, and readily removable without affecting other functional groups. researchgate.net

Electron-Withdrawing Groups: Sulfonyl groups like tosyl (Ts) and phenylsulfonyl (PhSO₂) are common N-protecting groups. uri.eduresearchgate.net They increase the acidity of the N-H proton, facilitating deprotonation, but more importantly, they can direct metallation (and subsequent electrophilic quenching) to the C2 position. However, their removal often requires harsh conditions. researchgate.net The 2-(trimethylsilyl)ethanesulfonyl (SES) group is an alternative that can be removed under milder, fluoride-mediated conditions. researchgate.net

Carbamates: Carbamate protecting groups like tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Aloc) are widely used. nih.govnih.gov The Boc group is acid-labile and can be advantageous in syntheses that avoid strongly acidic conditions. nih.gov The Aloc group is valuable as it is stable to the acids and bases often used in peptide synthesis (like TFA and piperidine) but can be selectively removed using palladium catalysis, offering orthogonality. nih.gov

Alkyl and Benzyl (B1604629) Groups: Simple alkyl or benzyl (Bn) groups can also serve as N-protecting groups. uri.edu While generally stable, their removal can be challenging, though N-benzyl groups on indoles can often be cleaved with strong Lewis acids like AlCl₃. researchgate.net

For the synthesis of this compound, a plausible strategy would involve protecting the nitrogen of a pre-formed 4-bromo-6-fluoro-1H-indole intermediate. An N-sulfonyl or N-benzyl protecting group could facilitate selective lithiation or metal-catalyzed C-H activation at the C2 position, allowing for the introduction of the iodo group. The protecting group would then be removed in the final step to yield the target compound. The 2-phenylsulfonylethyl group is a notable example that is stable during synthesis but can be readily cleaved under basic conditions. researchgate.net

Table 2: Common N-Protecting Groups for Indole Synthesis and Their Properties
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Features & Directing EffectsReference
tert-ButoxycarbonylBocBoc₂O, base (e.g., DMAP)Strong acid (e.g., TFA)Acid-labile; can be used to direct functionalization. nih.gov
PhenylsulfonylPhSO₂PhSO₂Cl, baseHarsh conditions (e.g., Mg/MeOH, Na/Hg)Electron-withdrawing; directs metallation to C2. researchgate.netresearchgate.net
TosylTsTsCl, baseStrong reducing agents or strong baseElectron-withdrawing; directs functionalization to C2. uri.edu
BenzylBnBnBr, base (e.g., NaH)Hydrogenolysis (Pd/C), Lewis acids (AlCl₃)Generally stable; can direct lithiation to C2. uri.eduresearchgate.net
AllyloxycarbonylAlocAlloc-Cl, basePd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to acid/base labile groups; useful in complex syntheses. nih.gov
2-(Phenylsulfonyl)ethyl-Phenyl vinyl sulfone, baseBase (e.g., DBU, K₂CO₃)Stable to many conditions but easily removed with base. researchgate.net

Chemical Reactivity and Derivatization of 4 Bromo 6 Fluoro 2 Iodo 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is inherently electron-rich and susceptible to electrophilic attack, primarily at the C3 position. For 4-bromo-6-fluoro-2-iodo-1H-indole, the C3 position remains the most probable site for electrophilic substitution due to the electronic nature of the pyrrole (B145914) ring. However, the presence of multiple halogen substituents can influence the reactivity and regioselectivity of these reactions.

Common electrophilic substitution reactions for indoles include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). While specific studies on this compound are not extensively documented, the behavior of related haloindoles provides valuable insights. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, is a widely used method for the C3-functionalization of indoles. organic-chemistry.orgwikipedia.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. organic-chemistry.orgwikipedia.org

The halogenation of indoles can be achieved with various reagents. For example, enzymatic halogenation using flavin-dependent halogenases offers a green and selective method for the bromination or chlorination of indoles, typically at the C3 position. frontiersin.org Chemical halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are also commonly used.

Nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic conditions, which can lead to polymerization. Milder nitrating agents and carefully controlled reaction conditions are often necessary to achieve the desired C3-nitro derivative.

It is important to note that while C3 is the kinetically favored position for electrophilic attack, substitution at other positions, such as C5 or C7, can occur under certain conditions, particularly if the C3 position is blocked or if the reaction is thermodynamically controlled. The electron-withdrawing nature of the fluorine and bromine atoms on the benzene (B151609) ring of this compound would likely deactivate the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole ring.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on the halogenated positions of this compound is generally less facile compared to cross-coupling reactions. The electron-rich nature of the indole ring system disfavors the addition of nucleophiles. However, the presence of the electron-withdrawing fluoro group can enhance the electrophilicity of the benzene ring, potentially enabling SNAr reactions at the C4-bromo or C6-fluoro positions under forcing conditions or with strong nucleophiles.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack and is a good leaving group in this context. Therefore, displacement of the fluorine atom at the C6 position by a suitable nucleophile might be possible, although it would likely require harsh reaction conditions.

Cross-Coupling Reactions at Bromo, Fluoro, and Iodo Sites

The presence of three different halogen atoms makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) in palladium-catalyzed cross-coupling reactions allows for the stepwise introduction of various substituents. researchgate.net The C-I bond is the most reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. The C-F bond is generally unreactive in these reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. researchgate.netnih.gov In the case of this compound, selective coupling at the C2-iodo position can be achieved by using appropriate catalytic systems and reaction conditions, leaving the bromo and fluoro groups intact for subsequent transformations.

Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene (B28343)/water or dioxane/water. By carefully controlling the reaction temperature and catalyst system, it is possible to achieve high selectivity for the C-I bond. Coupling at the C4-bromo position would require more forcing conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Haloindoles

EntryHaloindole SubstrateBoronic Acid/EsterCatalyst/Base/SolventProductYield (%)Reference
12-IodocycloenonePhenylboronic acid10% Pd/C, K₂CO₃, DME/H₂O2-Phenylcycloenone95 nih.gov
29-Benzyl-6-chloro-2-iodopurinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene9-Benzyl-6-chloro-2-phenylpurine85 researchgate.net

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is particularly valuable for introducing alkynyl moieties into the indole scaffold. Similar to the Suzuki-Miyaura coupling, the high reactivity of the C-I bond in this compound allows for selective Sonogashira coupling at the C2 position.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. nih.govscirp.org Copper-free Sonogashira protocols have also been developed.

Table 2: Representative Sonogashira Coupling Reactions on Haloindoles

EntryHaloindole SubstrateTerminal AlkyneCatalyst/Co-catalyst/Base/SolventProductYield (%)Reference
14-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, Toluene4-(Phenylethynyl)-6H-1,2-oxazine85 nih.gov
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuI, DMF2-Amino-3-(phenylethynyl)pyridine92 scirp.org

Note: This table provides examples from related halo-heterocyclic systems to illustrate the reaction's applicability, as specific data for the target molecule is limited.

Negishi and Stille Coupling Reactions

The Negishi and Stille coupling reactions offer alternative methods for carbon-carbon bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, while the Stille coupling employs organotin reagents, which are valued for their tolerance of a wide range of functional groups.

In a Negishi coupling, an organozinc reagent (R-ZnX) is coupled with an organohalide in the presence of a palladium or nickel catalyst. The Stille reaction involves the coupling of an organostannane (R-SnR'₃) with an organohalide, catalyzed by palladium.

For this compound, both Negishi and Stille couplings would be expected to proceed selectively at the C2-iodo position under appropriate conditions, following the general reactivity trend of C-I > C-Br.

Functionalization at the N1-position of this compound

The N-H bond of the indole ring is acidic and can be readily deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and can participate in a variety of reactions, allowing for the introduction of substituents at the N1-position.

N-alkylation is a common transformation and can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. nih.gov N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids.

The choice of base and reaction conditions can be crucial to avoid competing side reactions and to achieve high yields of the N-functionalized product.

Table 3: Representative N-Functionalization Reactions of Indoles

EntryIndole SubstrateReagentBase/Catalyst/SolventProductYield (%)Reference
11H-Indole-2-carbonitrileBenzyl (B1604629) bromideNaH, DMF1-Benzyl-1H-indole-2-carbonitrile92 nih.gov
2IndolePhenylboronic acidCu(OAc)₂, Et₃N, CH₂Cl₂1-Phenyl-1H-indole--

Note: The second entry is a general representation of a Chan-Lam coupling, a common N-arylation method. Specific yield data can vary widely based on the exact substrates and conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring is a key site for functionalization. Deprotonation with a suitable base generates the corresponding indolide anion, which can readily react with various electrophiles.

N-alkylation can be achieved using a variety of alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, the reaction with benzyl bromide would yield the N-benzyl derivative. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group, which can serve as a protecting group or a point for further modification.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of the indole N-H is well-established. For example, a four-component synthesis of trisubstituted 3-iodoindoles demonstrates the trapping of an intermediary indole anion with alkyl halides. beilstein-journals.org In a related context, the protection of the indole nitrogen with a benzyl group is a common strategy in the synthesis of complex indole derivatives. nih.gov

Formation of N-Substituted Indole Derivatives

The products of N-alkylation and N-acylation, N-substituted this compound derivatives, are valuable intermediates in their own right. The introduction of a substituent on the nitrogen atom can modulate the electronic properties of the indole ring and influence the regioselectivity of subsequent reactions. Furthermore, the N-substituent can be chosen to introduce additional functional groups or to facilitate the synthesis of target molecules with specific biological activities.

Transformations Involving the 2-Iodo Moiety as a Synthetic Handle

The carbon-iodine bond at the 2-position is the most labile of the three halogen-carbon bonds in the molecule, making it a prime target for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: The Suzuki coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position by reacting the 2-iodoindole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is one of the most widely used methods for constructing biaryl systems. The reactivity of iodoindoles in Suzuki couplings is well-established. nih.gov

Heck Coupling: The Heck reaction facilitates the coupling of the 2-iodoindole with an alkene to form a new carbon-carbon bond, leading to 2-vinylindole derivatives. These products can undergo further reactions such as cyclizations or serve as building blocks for more complex structures. The Heck coupling of 3-iodoindole derivatives has been shown to proceed in excellent yields. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the 2-iodoindole with an organostannane reagent, catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups and can be used to introduce alkyl, aryl, and vinyl substituents. Stille couplings have been successfully performed on 3-iodoindole-2-carbonitrile derivatives. nih.gov

The following table summarizes the expected outcomes of these cross-coupling reactions on this compound, based on the reactivity of analogous compounds.

Reaction Reagents and Conditions (Typical) Expected Product at C-2
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl group
Suzuki-Miyaura CouplingBoronic acid/ester, Pd catalyst, baseAryl, heteroaryl, or vinyl group
Heck CouplingAlkene, Pd catalyst, baseVinyl group
Stille CouplingOrganostannane, Pd catalystAlkyl, aryl, or vinyl group

Selective Reduction and Reductive Dehalogenation Pathways

The presence of three different halogen atoms offers the potential for selective dehalogenation. The reactivity towards reduction generally follows the order I > Br > F. This differential reactivity can be exploited to selectively remove the iodine atom at the 2-position while leaving the bromo and fluoro substituents intact.

Reductive deiodination can be achieved using various reducing agents. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is a common method. Other reagents such as zinc dust in acetic acid or tri-n-butyltin hydride can also be effective. The resulting 4-bromo-6-fluoro-1H-indole is a valuable intermediate for further functionalization at the now vacant 2-position. sigmaaldrich.com

Exploration of Cyclization Reactions to Form Fused-Ring Systems

The functional groups on the this compound scaffold can be utilized to construct fused-ring systems, leading to the synthesis of novel polycyclic heteroaromatics. These complex structures are of significant interest in medicinal chemistry and materials science.

One potential strategy involves a two-step sequence where a cross-coupling reaction is first used to introduce a side chain at the 2-position, which then undergoes an intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne with a terminal hydroxyl group could be followed by an intramolecular cyclization to form a furan-fused indole.

Another approach could involve the N-alkylation of the indole with a reagent containing a second reactive site, followed by an intramolecular cyclization. For instance, alkylation with a bromo-alkene could set the stage for an intramolecular Heck reaction to form a new ring fused to the indole core. The synthesis of various fused tricyclic indole skeletons has been achieved through such palladium-catalyzed domino reactions. mdpi.comresearchgate.net The development of cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes also provides a pathway to polycyclic fused indoline (B122111) scaffolds. nih.gov

The following table outlines potential cyclization strategies starting from derivatives of this compound.

Starting Derivative Cyclization Strategy Resulting Fused Ring System
2-Alkynyl-1H-indoleIntramolecular hydroarylationTricyclic indole
N-Alkenyl-2-halo-1H-indoleIntramolecular Heck reactionPyrido- or Azepino-fused indole
2-(o-Halophenyl)-1H-indoleIntramolecular C-H activationIndolo[2,1-a]isoquinoline derivative

Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 2 Iodo 1h Indole

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The MEP surface would be calculated to visualize the electrostatic potential on the electron density surface of the molecule. This analysis is crucial for predicting the regions of the molecule that are rich or poor in electrons. The red-colored regions on an MEP map would indicate areas of negative potential, likely sites for electrophilic attack, while blue-colored regions would denote positive potential, indicating susceptibility to nucleophilic attack. This would provide insights into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical hardness, and softness. A smaller energy gap generally implies higher reactivity. The spatial distribution of these orbitals would also be analyzed to predict the sites of reaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Distribution

NBO analysis would be performed to gain a deeper understanding of the bonding and electronic structure. This method allows for the study of charge transfer and delocalization of electrons within the molecule, arising from interactions between filled and vacant orbitals. The analysis would quantify the stabilization energies associated with these interactions, providing insight into the strength of hyperconjugative effects and the nature of the chemical bonds. The calculated natural atomic charges on each atom would also offer a more refined picture of the charge distribution compared to other methods.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

QTAIM analysis would be used to characterize the chemical bonds within 4-Bromo-6-fluoro-2-iodo-1H-indole. By analyzing the topological properties of the electron density at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the bonds (covalent, ionic, or mixed) can be determined. For instance, a negative Laplacian value typically indicates a shared-electron (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. The theoretical ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data if available. Similarly, the vibrational frequencies (infrared and Raman) would be computed to aid in the assignment of the experimental spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Advanced Research Applications of 4 Bromo 6 Fluoro 2 Iodo 1h Indole Derivatives

Strategic Utilization as a Chemical Building Block in Divergent Synthesis of Complex Scaffolds

The trifunctional nature of 4-bromo-6-fluoro-2-iodo-1H-indole makes it an exceptional starting material for the divergent synthesis of complex molecular scaffolds. The distinct reactivities of the iodo, bromo, and fluoro substituents on the indole (B1671886) ring allow for a programmed, stepwise introduction of various functionalities. The C-I bond is the most reactive towards common palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, while the C-F bond is generally the most inert. This reactivity gradient is the cornerstone of its utility in building complex molecules. acs.orgresearchgate.net

Research on similarly polyhalogenated aromatic compounds has demonstrated the feasibility of sequential, site-selective cross-coupling reactions. For instance, Sonogashira, Suzuki, and Buchwald-Hartwig aminations can be performed selectively at the 2-position (iodine) without affecting the bromine at the 4-position. Subsequent modification at the C-4 position can then be achieved under more forcing reaction conditions. This stepwise approach allows for the controlled and predictable assembly of trisubstituted indole derivatives with high structural diversity. electronicsandbooks.combeilstein-journals.org

The following table illustrates the potential sequential cross-coupling reactions that could be applied to this compound based on established methods for other polyhalogenated heterocycles.

Reaction Step Target Position Coupling Partner Catalyst/Conditions Resulting Functionality
1C-2 (Iodo)Terminal AlkynePd(PPh₃)₄, CuI, Et₃N2-Alkynyl-4-bromo-6-fluoro-1H-indole
2C-4 (Bromo)Arylboronic AcidPd(dppf)Cl₂, K₂CO₃2-Alkynyl-4-aryl-6-fluoro-1H-indole
3N-HAlkyl HalideNaH, DMF1-Alkyl-2-alkynyl-4-aryl-6-fluoro-1H-indole

This strategic, multi-step functionalization is crucial in the synthesis of complex natural products and medicinally relevant compounds where precise control over substituent placement is paramount. mdpi.comnih.gov

Potential in Materials Science and Optoelectronic Applications (e.g., luminescent systems)

Halogenated organic molecules are of increasing interest in materials science due to their unique electronic properties and their ability to form specific intermolecular interactions, such as halogen bonding. acs.orgmdpi.com The presence of bromine, fluorine, and iodine atoms in this compound derivatives suggests their potential for creating novel materials with interesting optoelectronic properties.

Indole-based systems have been shown to exhibit luminescence, and the introduction of heavy atoms like bromine and iodine can enhance intersystem crossing, potentially leading to phosphorescent materials. mdpi.com Research on other halogenated systems has shown that the nature and position of the halogen can tune the emission wavelength and quantum yield. For example, studies on luminescent diazaborole and indole systems have highlighted the role of substitution in modifying their photophysical properties.

Furthermore, the ability of iodine and bromine to participate in halogen bonding can be exploited to direct the self-assembly of these molecules into well-ordered supramolecular structures. acs.org These ordered assemblies can exhibit unique properties, such as enhanced charge transport or polarized emission, which are desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The following table summarizes the potential optoelectronic applications of materials derived from this compound, based on the properties of similar halogenated organic compounds.

Potential Application Key Property Conferred by Halogens Relevant Research Area
Organic Light-Emitting Diodes (OLEDs)Enhanced phosphorescence (heavy atom effect), color tuningLuminescent Materials
Organic Field-Effect Transistors (OFETs)Ordered packing through halogen bonding, enhanced charge transportSupramolecular Chemistry, Organic Electronics
Chemical SensorsPerturbation of luminescence upon analyte bindingSensor Technology

Development of Chemical Probes for Biological Systems (Non-Clinical)

The indole scaffold is a common feature in many biologically active molecules and has been widely used in the development of chemical probes to study biological systems. rsc.orgnih.gov These probes are often designed to interact with specific biomolecules or to sense changes in the cellular environment. The reactivity of the halogens in this compound derivatives provides a handle for conjugating them to other molecules, such as fluorophores or affinity tags. osu.edu

Derivatives of this compound could be functionalized to create fluorescent probes. For example, the iodo or bromo group could be replaced with a fluorescent dye via a cross-coupling reaction. The resulting molecule could then be used to visualize specific targets within a cell. The fluorine atom can also be beneficial, as it can increase the metabolic stability and cell permeability of the probe. cymitquimica.com

Moreover, the indole nucleus itself can exhibit changes in its fluorescence properties upon binding to certain analytes, making it a potential scaffold for "turn-on" or ratiometric fluorescent sensors. nih.gov For instance, derivatives could be designed to selectively bind to metal ions or reactive oxygen species, leading to a detectable change in their fluorescence emission.

The table below outlines potential types of chemical probes that could be developed from this compound derivatives.

Type of Chemical Probe Design Strategy Potential Application
Fluorescently Labeled LigandConjugation of a fluorophore at the C-2 or C-4 position.Imaging of a specific protein target.
"Turn-On" Fluorescent SensorSynthesis of a derivative whose fluorescence is quenched until it binds to a specific analyte.Detection of metal ions or small molecules in cells.
Ratiometric pH SensorDesign of a probe with two emission wavelengths that respond differently to pH changes.Measuring intracellular pH.

Role in Ligand Design for Organometallic Catalysis

The development of new ligands is crucial for advancing the field of organometallic catalysis. Halogenated organic molecules can serve as precursors to N-heterocyclic carbene (NHC) ligands or can be directly coordinated to a metal center. The presence of multiple halogens on the this compound scaffold offers several possibilities for ligand design.

The C-I and C-Br bonds can be used to form organometallic complexes through oxidative addition to a low-valent metal center. This could lead to the formation of novel catalysts with unique reactivity and selectivity. For example, iron-catalyzed C-H alkylation of indole derivatives has been reported, highlighting the potential of indole-based structures in catalysis. acs.org

Furthermore, the indole nitrogen can be part of a chelating ligand system. By introducing another coordinating group at the C-2 or C-7 position, bidentate or tridentate ligands can be synthesized. The electronic properties of these ligands, and thus the reactivity of the resulting metal complexes, can be fine-tuned by the nature of the substituents on the indole ring. The electron-withdrawing effects of the fluorine and bromine atoms in this compound would influence the donor properties of the resulting ligand.

The following table presents potential strategies for the development of ligands from this compound derivatives.

Ligand Type Synthetic Approach Potential Metal Complex Potential Catalytic Application
Monodentate LigandDirect coordination of the indole nitrogen or a phosphine (B1218219) substituent.Palladium, Rhodium, IridiumCross-coupling reactions
Bidentate N,N-LigandIntroduction of a pyridyl or other nitrogen-containing group at C-2.Ruthenium, IridiumAsymmetric hydrogenation
Pincer LigandFunctionalization at C-2 and C-7 with coordinating arms.Palladium, PlatinumC-H activation

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies in Vitro and in Silico Focus

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and dynamics simulation studies for 4-Bromo-6-fluoro-2-iodo-1H-indole itself are not detailed in publicly available literature, these computational techniques are fundamental in understanding the compounds derived from it. For instance, in the development of molecules targeting the mutant p53 protein, docking simulations are employed to predict how derivatives of this indole (B1671886) scaffold will bind to specific pockets on the protein surface. These simulations help rationalize binding affinity and guide the synthesis of more potent compounds by optimizing ligand-target interactions.

In Vitro Enzyme Inhibition and Activation Studies

Direct in vitro enzyme inhibition or activation data for this compound is not presently available. However, the broader class of compounds synthesized from this intermediate is designed to modulate the activity of protein pathways rather than simple enzyme inhibition. The ultimate goal is to restore the function of mutant p53, which is not an enzyme but a tumor suppressor protein. This functional restoration can, in turn, influence the activity of downstream enzymes and proteins in the p53 signaling cascade.

In Vitro Receptor Binding and Functional Assays

The functional relevance of this compound is established through the biological evaluation of its derivatives. Patent literature describes that compounds synthesized from this intermediate are designed to restore the DNA-binding capability of mutant p53. google.com The efficacy of these final compounds is confirmed using a variety of sophisticated in vitro assays. google.com

Table 1: In Vitro Assays for Evaluating Compounds Derived from this compound

Assay Type Purpose Example Techniques
Protein-DNA Binding To measure the ability of mutant p53 to bind to its target DNA sequence in the presence of the compound. Electrophoretic Mobility Shift Assay (EMSA), Fluorescence Resonance Energy Transfer (FRET), Homogeneous Time-Resolved Fluorescence (HTRF), Chromatin Immunoprecipitation (ChIP) google.com
Transcriptional Activation To determine if the restored DNA binding leads to the transcription of p53 target genes. Reporter gene assays, qPCR of downstream target mRNAs.

These assays demonstrate that while the starting indole may not be the active principle itself, its core structure is essential for the final compound's ability to engage its target and elicit a functional cellular response.

Computational Approaches to Biomolecular Target Identification and Binding Site Analysis

The primary biomolecular target for compounds derived from this compound has been identified as the mutant p53 protein. google.comgoogle.com Specifically, research has focused on the Y220C mutant, a common mutation in human cancers. google.com This mutation creates a surface cavity on the p53 protein that is not present in the wild-type version. Computational analysis and binding site analysis are crucial for designing molecules that can fit into this specific cavity, stabilize the protein's structure, and restore its normal function. The tri-halogenated indole scaffold of this compound provides a rigid framework that can be elaborated with other chemical groups to optimize binding within this pocket.

Analysis of Halogen Bonding and Other Non-Covalent Interactions Driving Biological Recognition

The unique substitution pattern of this compound, featuring bromine, fluorine, and iodine, is highly significant for its role in molecular recognition. Halogen atoms can act as halogen bond donors, forming stabilizing, non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's binding site.

Iodine: As the largest and most polarizable of the three halogens on the molecule, the iodine at the 2-position is a strong halogen bond donor. This feature is often exploited in drug design to achieve high affinity and specificity.

Bromine: The bromine atom at the 4-position is also a capable halogen bond donor and contributes significantly to the molecule's hydrophobic character, which can enhance binding.

Fluorine: The fluorine at the 6-position, while a weak halogen bond donor, is a strong electron-withdrawing group. It can modulate the electronic properties of the indole ring system and influence metabolic stability and membrane permeability.

These non-covalent interactions are critical for the high-affinity binding of the final drug compounds to their intended target, such as the Y220C mutant of p53. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Endpoints

Specific QSAR models for this compound have not been published. However, QSAR is a key methodology used in the lead optimization phase for compounds derived from this intermediate. By synthesizing a series of related molecules and measuring their biological activity (e.g., their ability to restore p53 function in a binding assay), researchers can build QSAR models. These models computationally correlate specific structural features (like the nature and position of substituents) with biological activity, allowing for the rational design of more potent and effective therapeutic agents.

Mechanistic Investigations of In Vitro Anti-Proliferative Activity

The ultimate therapeutic goal for compounds synthesized from this compound is to inhibit cancer progression. The mechanism for this anti-proliferative activity is the restoration of wild-type function to mutant p53. google.comgoogle.com In its functional state, p53 acts as a critical tumor suppressor by orchestrating cellular responses to stress, including:

Cell Cycle Arrest: Halting cell division to allow for DNA repair.

Apoptosis: Initiating programmed cell death if DNA damage is too severe to be repaired. google.com

By binding to and stabilizing mutant p53, the derivative compounds reactivate these downstream pathways. This leads to the selective induction of apoptosis in cancer cells harboring the mutation, thereby inhibiting tumor growth. google.com This targeted, mechanism-based approach is a promising strategy in cancer therapy.

Mechanistic Investigations of In Vitro Anti-Infective Activity (e.g., disruption of bacterial membranes, enzyme inhibition in pathogens)

Detailed research findings, including data tables from in vitro and in silico studies that specifically elucidate the anti-infective mechanisms of this compound, are not present in the available scientific literature. Consequently, a discussion on its potential to disrupt bacterial membranes or inhibit pathogenic enzymes cannot be substantiated with direct evidence.

While broader research on substituted indole derivatives has pointed towards several anti-infective mechanisms, it is crucial to note that these cannot be directly extrapolated to this compound without specific experimental validation. For instance, various indole compounds have been investigated for their ability to interfere with bacterial processes. Some have been shown to inhibit crucial enzymes necessary for pathogen survival, while others are thought to disrupt the integrity of the bacterial cell membrane. However, the unique combination and positioning of the bromo, fluoro, and iodo substituents on the indole scaffold of this specific compound will undoubtedly influence its physicochemical properties and, therefore, its biological activity in ways that can only be determined through dedicated study.

Without specific research on this compound, any discussion of its mechanistic action would be purely speculative and would not meet the required standards of scientific accuracy for this article. The generation of data tables, as requested, is not possible in the absence of published experimental results.

Further research is unequivocally needed to explore the potential anti-infective properties of this compound. Such studies would need to include a range of in vitro assays to determine its spectrum of activity against various pathogens and to investigate its mode of action, such as its effects on bacterial membrane potential, permeability, and its potential to inhibit specific bacterial enzymes. In silico docking studies could also provide valuable insights into potential molecular targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.